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Compound of Interest

Compound Name: L-745870 trihydrochloride

Cat. No.: B570682 Get Quote

L-745,870 Trihydrochloride Technical Support
Center
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with L-

745,870 trihydrochloride. The information addresses common issues and questions arising

from its demonstrated lack of efficacy in human clinical trials for schizophrenia.

Frequently Asked Questions (FAQs)
Q1: Why did L-745,870 trihydrochloride fail in human clinical trials for schizophrenia despite

promising preclinical data?

A1: L-745,870, a high-affinity and selective dopamine D4 receptor antagonist, was found to be

ineffective as an antipsychotic in human trials.[1][2] The primary reasons for its failure were a

lack of improvement in psychotic symptoms compared to placebo. In a key clinical trial, patients

receiving L-745,870 showed minimal improvement in their condition, and in some cases, their

symptoms worsened when compared to the placebo group.[3]

Q2: What were the key outcomes of the L-745,870 clinical trial in patients with schizophrenia?

A2: The clinical trial revealed no statistically significant therapeutic benefit for L-745,870. A

higher percentage of patients in the L-745,870 group discontinued the study due to insufficient
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therapeutic response compared to the placebo group.[3] Furthermore, the mean improvement

in scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression

(CGI) scale favored the placebo group.[3]

Q3: What is the binding profile of L-745,870?

A3: L-745,870 is a potent and selective antagonist for the dopamine D4 receptor. It exhibits

significantly weaker affinity for D2 and D3 receptors and has moderate affinity for 5-HT2

receptors, sigma sites, and α-adrenoceptors. This high selectivity for the D4 receptor was a key

feature of its design.

Q4: Can the lack of efficacy of L-745,870 be attributed to issues with the drug's formulation or

pharmacokinetics?

A4: L-745,870 is described as a brain-penetrant and orally active compound. While specific

details on its pharmacokinetics in the human trial are not extensively publicized, the focus of

the trial's conclusion was on the lack of efficacy at the target, suggesting that the failure was

not primarily due to an inability of the drug to reach the intended receptor in the brain.

Troubleshooting Guide
This guide addresses potential issues and unexpected results researchers might encounter

during experiments with L-745,870.
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Issue Possible Cause Troubleshooting Steps

Inconsistent results in in-vitro

receptor binding assays.

1. Reagent Degradation: L-

745,870 solution may have

degraded. 2. Cell Line Issues:

The cell line expressing the D4

receptor may have low or

variable expression levels. 3.

Assay Conditions: Incorrect

incubation times,

temperatures, or buffer

composition.

1. Prepare fresh solutions of L-

745,870 for each experiment.

2. Regularly perform quality

control checks on the cell line,

such as receptor expression

analysis via Western blot or

flow cytometry. 3. Optimize

assay parameters and ensure

consistency across

experiments. Refer to the

detailed experimental protocol

for radioligand binding assays.

Lack of expected behavioral

effects in animal models.

1. Dose Selection: The dose of

L-745,870 may be suboptimal

for the specific animal model

and behavioral paradigm. 2.

Route of Administration: The

chosen route of administration

may not provide adequate

bioavailability. 3. Animal Strain

Differences: The behavioral

response to D4 receptor

antagonism can vary between

different strains of mice or rats.

1. Conduct a dose-response

study to determine the optimal

dose. 2. If using oral

administration, consider

intraperitoneal or

subcutaneous injection to

ensure higher bioavailability. 3.

Review the literature for

studies using L-745,870 in the

same animal strain. If

unavailable, consider testing in

a different, well-characterized

strain.
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Unexpected off-target effects

in cellular or animal models.

1. Interaction with other

receptors: Although selective,

at higher concentrations L-

745,870 may interact with

other receptors (e.g., 5-HT2,

sigma sites, α-adrenoceptors).

2. Metabolites: Active

metabolites of L-745,870 could

have a different

pharmacological profile.

1. Use the lowest effective

concentration of L-745,870. 2.

Include control experiments

with antagonists for potential

off-target receptors to identify

non-D4 mediated effects. 3. If

possible, analyze the

metabolic profile of L-745,870

in your experimental system.

Data Presentation
L-745,870 Binding Affinity Profile

Receptor Binding Affinity (Ki)

Dopamine D4 0.43 nM

Dopamine D2 960 nM

Dopamine D3 2300 nM

5-HT2 Moderate Affinity

Sigma Sites Moderate Affinity

α-adrenoceptors Moderate Affinity

Summary of L-745,870 Clinical Trial Results in
Schizophrenia
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Parameter L-745,870 (15 mg/d) Placebo

Number of Patients 26 12

Treatment Duration 4 weeks 4 weeks

Discontinuation for Insufficient

Response
32% 16%

Mean Change in BPRS Total

Score (from baseline)
-1 point (-2%) -8 points (-15%)

Clinical Global Impression

(CGI) Analysis
Favored Placebo (P = .03) Favored Placebo (P = .03)

Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of L-745,870 for the human dopamine D4

receptor.

Materials:

Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g.,

CHO or HEK293 cells).

Radioligand: [³H]spiperone.

Test compound: L-745,870 trihydrochloride.

Non-specific binding control: Haloperidol or another suitable D4 antagonist at a high

concentration.

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Scintillation cocktail and vials.

Glass fiber filters.
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Filtration apparatus.

Scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of L-745,870 in the assay buffer.

Assay Setup: In a 96-well plate, add the following to each well:

50 µL of assay buffer (for total binding).

50 µL of non-specific binding control (for non-specific binding).

50 µL of L-745,870 dilution (for competitive binding).

Add 50 µL of [³H]spiperone to each well.

Add 100 µL of the cell membrane preparation to each well.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters three times with ice-cold assay buffer.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

count the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value of L-745,870 from the competition binding curve and

calculate the Ki value using the Cheng-Prusoff equation.

L-745,870 Clinical Trial Methodology for Schizophrenia
Objective: To evaluate the efficacy and safety of L-745,870 in acutely psychotic inpatients with

schizophrenia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
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Participants:

Inclusion Criteria: Acutely psychotic inpatients with a diagnosis of schizophrenia who have a

history of responding to neuroleptic treatment.

Exclusion Criteria: Patients with a history of treatment-resistant schizophrenia.

Treatment:

A 3- to 5-day placebo run-in period.

Randomization (2:1) to either L-745,870 (15 mg/d) or placebo for 4 weeks.

Primary Efficacy Measures:

Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The BPRS is

a rating scale used to measure psychiatric symptoms.

Clinical Global Impression (CGI) scale. The CGI is a 3-item observer-rated scale that

measures illness severity, global improvement, and therapeutic response.

Data Analysis:

Last observation carried forward (LOCF) analysis was used to handle data from patients who

discontinued the study.

Statistical comparisons were made between the L-745,870 and placebo groups.

Mandatory Visualizations
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Phase 1: Screening and Enrollment

Phase 2: Treatment

Phase 3: Assessment

Phase 4: Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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